Pd(II) vs. Ni(II): Suzuki-Miyaura Functional Group Tolerance
In direct competition experiments, Pd(II) and Ni(II) catalysts exhibit orthogonal reactivity based on substrate functional groups. While Ni interacts with a variety of functional groups, leading to selectivity in competitive reactions, Pd is less influenced by coordinating groups, providing a more predictable and robust performance for standard aryl-aryl couplings [1]. For example, in the coupling of 4-bromoanisole with phenylboronic acid, a Pd(II) catalyst system achieves >95% yield, whereas a comparable Ni(II) system under similar conditions yields only 27%, demonstrating the superior functional group tolerance of Pd(II) [1].
| Evidence Dimension | Yield of cross-coupled product (Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid) |
|---|---|
| Target Compound Data | >95% (Pd(II) catalyst system) |
| Comparator Or Baseline | 27% (Ni(II) catalyst system) |
| Quantified Difference | >68 percentage point advantage for Pd(II) |
| Conditions | 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), K2CO3 (2.0 mmol), 1,4-dioxane (3 mL), 100 °C, 16 h. Pd: Pd(OAc)2 (2 mol%), PPh3 (4 mol%); Ni: NiCl2(dppp) (5 mol%). |
Why This Matters
This large yield difference highlights why Pd(II) remains the preferred choice for complex molecule synthesis where high and predictable yields are critical, despite the lower cost of Ni precursors.
- [1] Cooper, A. K.; Burton, P. M.; Nelson, D. J. Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis 2020, 52, 565-573. View Source
